DL-Leucine-2-13C

概要

説明

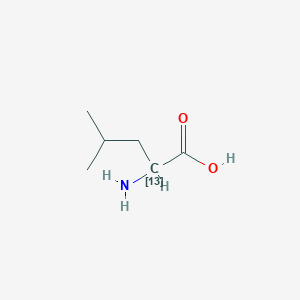

DL-Leucine-2-13C is a labeled form of the amino acid leucine, where the carbon at the second position is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments. The compound has the molecular formula (CH3)2CHCH213CH(NH2)CO2H and a molecular weight of 132.17 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

DL-Leucine-2-13C can be synthesized through several methods, including chemical synthesis and biosynthesis. One common approach involves the incorporation of 13C-labeled precursors into the leucine biosynthetic pathway. This can be achieved by feeding microorganisms with 13C-labeled glucose or other carbon sources, which are then metabolized to produce 13C-labeled leucine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to efficiently incorporate 13C into leucine during their metabolic processes. The resulting 13C-labeled leucine is then extracted and purified for use in various applications .

化学反応の分析

Types of Reactions

DL-Leucine-2-13C undergoes various chemical reactions, including:

Oxidation: This reaction can convert leucine into keto acids.

Reduction: Leucine can be reduced to its corresponding alcohol.

Substitution: The amino group in leucine can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.

Major Products Formed

Oxidation: Keto acids and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted leucine derivatives.

科学的研究の応用

Metabolic Research

Stable Isotope Tracing

DL-Leucine-2-13C is widely used as a tracer in metabolic research to study protein turnover and amino acid metabolism. The incorporation of the stable isotope allows for precise measurements of leucine flux in biological systems. For instance, studies have utilized this compound to assess muscle protein synthesis (MPS) in both fed and fasted states, revealing that MPS is significantly influenced by nutritional status .

Table 1: Key Studies Utilizing this compound

| Study Reference | Subject Type | Application | Findings |

|---|---|---|---|

| Rennie et al. (1982) | Healthy adults | MPS measurement | MPS doubled with feeding |

| Bennet et al. (1989) | Healthy adults | Leucine oxidation | 35% increase in MPS with leucine infusion |

| Smith et al. (1992) | Various subjects | Amino acid influence on MPS | Large doses of leucine stimulated MPS |

Neurological Studies

Acetyl-DL-Leucine Research

Recent investigations have highlighted the potential of acetyl-DL-leucine (ADLL), a derivative of this compound, in treating neurodegenerative disorders such as Parkinson's disease and cerebellar ataxia. Case studies have shown that ADLL can halt the progression of Parkinson's disease in its prodromal stages, as evidenced by improvements in dopamine transporter binding ratios and reductions in disease markers .

Table 2: Clinical Trials Involving Acetyl-DL-Leucine

| Study Reference | Condition Studied | Dosage | Outcome |

|---|---|---|---|

| Nature Communications (2024) | REM Sleep Behavior Disorder | 5 g/day for 22 months | Disease progression halted |

| JAMA Network (2021) | Cerebellar Ataxia | 5 g/day for 6 weeks | No significant efficacy found |

| PMC (2019) | Ataxia in Niemann-Pick Disease Type C | 3 g/day for 1 week, then 5 g/day for 3 weeks | Significant improvement in symptoms |

Protein Synthesis and Turnover

This compound is instrumental in understanding the dynamics of protein synthesis in different physiological states. By measuring the enrichment of amino acids in muscle tissue, researchers can infer rates of protein synthesis and degradation. This application is particularly relevant in studies involving metabolic disorders where protein metabolism is disrupted .

Safety and Efficacy Studies

While many studies have demonstrated the benefits of acetyl-DL-leucine, some trials have reported mixed results regarding its efficacy for certain conditions. For example, a randomized clinical trial indicated no significant improvement in symptoms among patients with cerebellar ataxia despite treatment with acetyl-DL-leucine . This highlights the necessity for further research to clarify its therapeutic potential.

作用機序

DL-Leucine-2-13C exerts its effects primarily through its incorporation into metabolic pathways. The labeled carbon allows researchers to track the movement and transformation of leucine within biological systems. This helps in understanding the metabolic fate of leucine and its role in various physiological processes. The molecular targets and pathways involved include the branched-chain amino acid (BCAA) catabolic pathway and the mTOR signaling pathway .

類似化合物との比較

Similar Compounds

- DL-Leucine-1-13C

- DL-Leucine-1,2-13C2

- DL-Leucine-2,3,3-d3

- D-Alanine-1-13C

- DL-Valine-1-13C

- DL-Tryptophan-2-13C

- DL-Valine-2-13C

- L-Valine-2-13C

- L-Valine-1-13C

Uniqueness

DL-Leucine-2-13C is unique due to its specific labeling at the second carbon position, which provides distinct advantages in NMR spectroscopy and metabolic studies. This specific labeling allows for precise tracking of leucine’s metabolic fate and interactions within biological systems, making it a valuable tool in research .

生物活性

DL-Leucine-2-13C is a stable isotope-labeled form of the essential branched-chain amino acid leucine, which plays a critical role in various biological processes, including protein synthesis, metabolism, and signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of Leucine and Its Isotope

Leucine is one of the three branched-chain amino acids (BCAAs) that are vital for human health. It is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism. The introduction of a carbon-13 label in this compound allows researchers to trace metabolic pathways and understand its biological effects more precisely.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 201612-66-0 |

| Molecular Formula | CHNO |

| Molecular Weight | 132.166 g/mol |

| Melting Point | >300ºC |

mTOR Signaling Pathway

Leucine is a potent activator of the mTOR pathway, which is crucial for regulating cellular growth and metabolism. The activation of mTORC1 by leucine leads to increased protein synthesis and inhibition of autophagy, thereby promoting muscle growth and recovery after exercise. Research indicates that the metabolism of leucine can vary significantly based on its stereochemistry, with L-leucine exhibiting different pharmacokinetic properties compared to D-leucine .

Transport Mechanisms

The uptake of leucine into cells predominantly occurs via the L-type amino acid transporter (LAT1). This transporter is essential for leucine's biological activity as it mediates its entry into various tissues. Studies suggest that modifications to leucine, such as acetylation (as seen in acetyl-DL-leucine), can alter its transport dynamics and therapeutic efficacy .

Neurological Disorders

Recent studies have highlighted the potential of acetyl-DL-leucine in treating neurodegenerative conditions such as Parkinson's disease (PD). In clinical cases, patients treated with acetyl-DL-leucine showed significant halting of disease progression during the prodromal phase. This was evidenced by improvements in biomarkers over a period of 22 months .

Cancer Cachexia

Leucine supplementation has also been investigated in the context of cancer cachexia. Research indicates that leucine can influence metabolic pathways associated with energy production and protein synthesis in tumor-bearing hosts. Specifically, it appears to modulate butyrate and ketone body metabolism, providing alternative energy substrates during periods of metabolic stress .

Parkinson's Disease

In a notable case series published in Nature Communications, two patients with early-stage PD received treatment with acetyl-DL-leucine. Over 22 months, both patients exhibited stabilization in their disease markers, suggesting that this modified amino acid may have disease-modifying effects .

Cerebellar Ataxia

A clinical trial involving patients with cerebellar ataxia demonstrated that acetyl-DL-leucine could improve ataxia symptoms after short-term treatment. The study reported a significant reduction in the Scale for the Assessment and Rating of Ataxia (SARA) total score among participants .

特性

IUPAC Name |

2-amino-4-methyl(213C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[13CH](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514734 | |

| Record name | (2-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65792-32-7 | |

| Record name | (2-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。